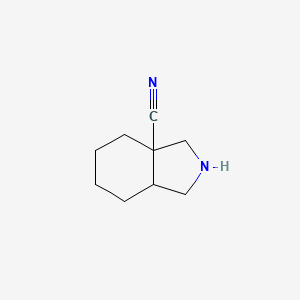

octahydro-3aH-isoindole-3a-carbonitrile

Description

Properties

CAS No. |

1443148-04-6 |

|---|---|

Molecular Formula |

C9H14N2 |

Molecular Weight |

150.22 g/mol |

IUPAC Name |

1,2,3,4,5,6,7,7a-octahydroisoindole-3a-carbonitrile |

InChI |

InChI=1S/C9H14N2/c10-6-9-4-2-1-3-8(9)5-11-7-9/h8,11H,1-5,7H2 |

InChI Key |

OYQGTNGDZMQNDU-UHFFFAOYSA-N |

SMILES |

C1CCC2(CNCC2C1)C#N |

Canonical SMILES |

C1CCC2(CNCC2C1)C#N |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Key Properties of Octahydro-3aH-isoindole-3a-carbonitrile and Analogous Compounds

Key Observations :

Saturation vs. Aromaticity :

- Unlike 1H-indole-3-carbonitrile derivatives (e.g., 6-methoxy variant in ), octahydro-3aH-isoindole-3a-carbonitrile lacks aromaticity due to its fully hydrogenated bicyclic system. This reduces its π-π stacking interactions but improves thermal stability .

- The methoxy group in 1H-indole-3-carbonitrile, 6-methoxy- enhances polarity and bioavailability compared to the hydrophobic bicyclic framework of the target compound.

Bridgehead Carbonitrile Reactivity: The carbonitrile group in octahydro-3aH-isoindole-3a-carbonitrile is sterically hindered by the bicyclic structure, limiting its participation in nucleophilic additions compared to linear or monocyclic carbonitriles (e.g., isoindoline-1-carbonitrile).

Pharmacological Relevance :

- Indole-based carbonitriles (e.g., ’s compound) are widely studied for serotonin receptor modulation, whereas the target compound’s applications focus on chiral auxiliaries and transition-metal catalysis due to its rigid scaffold.

Physicochemical Properties

- Solubility : The saturated bicyclic system of octahydro-3aH-isoindole-3a-carbonitrile reduces water solubility compared to planar aromatic analogs like 1H-indole-3-carbonitrile derivatives.

- Melting Point : Higher melting points are observed in bicyclic carbonitriles (~150–160°C) due to increased molecular rigidity versus indole derivatives (~90–110°C).

Preparation Methods

Halogenation and Intermediate Formation

- Starting from a precursor bicyclic compound, halogenation is performed using N-bromosuccinimide (NBS) in chlorobenzene under reflux for approximately 45 minutes. This step introduces bromine atoms selectively, facilitating further substitution reactions.

- After cooling, the reaction mixture is filtered and concentrated under vacuum, yielding an oily residue.

- Purification by flash chromatography affords the brominated intermediate with a typical yield of around 47%.

Nucleophilic Substitution Using LDA

- The brominated intermediate is reacted with lithium diisopropylamide (LDA) in anhydrous tetrahydrofuran (THF) at -78 °C under argon atmosphere.

- LDA is added dropwise to the cooled solution to generate a reactive anion species.

- Subsequent slow addition of the brominated intermediate allows nucleophilic substitution to occur, forming a new carbon-nitrogen bond critical for the isoindole ring system.

- The reaction mixture is gradually warmed to room temperature and stirred for an additional hour to complete the transformation.

Use of Acyl Chlorides and Coupling Reactions

- Acyl chlorides prepared in situ from carboxylic acid precursors using oxalyl chloride ((COCl)2) and catalytic DMF are used to introduce acyl functionalities.

- These acyl chlorides react with phenols or amines in the presence of triethylamine (Et3N) to form esters or amides, which can be further manipulated to achieve the desired bicyclic nitrile compound.

Catalytic and Reagent Considerations

- The reactions are generally conducted under inert atmosphere (argon or nitrogen) to prevent oxidation or moisture interference.

- Solvents such as chlorobenzene, THF, dichloromethane (DCM), and ethanol are used depending on the step.

- Strong bases like LDA are prepared freshly and used at low temperatures (-78 °C) for controlled reactivity.

- Purification methods include flash chromatography on silica gel or basic alumina with solvent systems optimized for polarity and compound stability.

- Analytical techniques such as NMR (1H, 13C), mass spectrometry, and polarimetry confirm structure and purity.

Alternative Synthetic Routes and Related Compounds

- Patented synthetic routes for related isoindole derivatives involve reaction of azepin-one compounds with semicarbazones, followed by cyclization and functional group transformations. These methods may offer alternative pathways to the isoindole core with different substituents, including nitriles.

- The use of protecting groups on amino acids such as lysine or ornithine derivatives enables selective functionalization, which can be adapted for the synthesis of octahydro-3aH-isoindole-3a-carbonitrile analogs.

- Hydrolysis, reduction, and rearrangement steps are used in tandem to achieve the bicyclic nitrile structure with high stereochemical control.

Data Summary Table of Key Preparation Steps

| Step No. | Reaction Type | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Bromination | NBS, chlorobenzene, reflux 45 min | ~47 | Formation of brominated intermediate |

| 2 | Deprotonation & Substitution | LDA in THF, -78 °C, argon atmosphere | - | Controlled nucleophilic substitution |

| 3 | Cyclization & Nitrile Introduction | KOH in ethanol, reflux; acidification with HCl | ~90 | Conversion to nitrile intermediate |

| 4 | Acyl chloride formation & coupling | (COCl)2, DMF catalyst; Et3N, DCM, 0 °C to rt | Variable | Formation of esters or amides for further steps |

Research Findings and Optimization

- The use of LDA at low temperature is critical to avoid side reactions and ensure regio- and stereoselectivity.

- Reflux times and solvent choices impact yields significantly; chlorobenzene is preferred for bromination due to its high boiling point.

- Purification by flash chromatography is necessary to isolate pure intermediates, as crude mixtures often contain side products.

- The nitrile introduction step via KOH reflux followed by acidification is efficient and scalable.

- Alternative methods involving semicarbazone intermediates and amino acid derivatives offer routes to structurally related compounds with potential for further functionalization.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing octahydro-3aH-isoindole-3a-carbonitrile derivatives?

- Methodology : Multi-step organic synthesis is typically employed, involving cyclization reactions and nitrile group introduction. For example, palladium-catalyzed cyanation (e.g., using potassium ferrocyanide) has been effective for related indazole-carbonitriles . Solvent systems like dimethylacetamide and bases such as cesium carbonate are critical for optimizing yields .

- Key Considerations : Temperature control (e.g., reflux conditions) and inert atmospheres (argon/nitrogen) are essential to prevent side reactions .

Q. How can the molecular structure of octahydro-3aH-isoindole-3a-carbonitrile be confirmed experimentally?

- Techniques : Single-crystal X-ray diffraction is the gold standard for resolving bond lengths, angles, and stereochemistry, as demonstrated for chromeno-isoxazole carbonitriles (mean C–C bond deviation: 0.008 Å) . Complementary methods include high-resolution NMR (e.g., observing nitrile carbon signals at ~110–120 ppm) and IR spectroscopy (C≡N stretch ~2200 cm⁻¹) .

- Data Interpretation : Compare crystallographic torsion angles (e.g., C9–C10–O1 = 48.4° ) with computational models to validate stereochemical assignments .

Q. What safety protocols are critical when handling octahydro-3aH-isoindole-3a-carbonitrile?

- Guidelines : Use PPE (gloves, goggles, lab coats) and work in a fume hood to avoid inhalation/contact. Store at –20°C in airtight containers under inert gas .

- Emergency Measures : For spills, use non-combustible absorbents (e.g., vermiculite) and avoid water to prevent hydrolysis .

Advanced Research Questions

Q. How can researchers resolve contradictions between experimental and computational conformational data for bicyclic carbonitriles?

- Strategy : Perform DFT calculations (e.g., B3LYP/6-31G*) to model dihedral angles and compare with X-ray data. For example, discrepancies in O2–C8–C11 angles (experimental: 42.6° vs. computational: 45.1°) may indicate solvent effects or crystal packing forces .

- Troubleshooting : Adjust computational parameters (e.g., implicit solvation models) or re-examine crystallographic data for thermal motion artifacts .

Q. What experimental designs are optimal for studying the reactivity of the carbonitrile group in bicyclic systems?

- Approach : Conduct kinetic studies under varied conditions (pH, temperature, catalysts). For example, monitor nitrile-to-amide hydrolysis rates via HPLC . Use isotopic labeling (¹⁵N) to trace reaction pathways .

- Case Study : In chromeno-isoxazole derivatives, the nitrile group participates in [2+2] cycloadditions under UV light, enabling functionalization .

Q. How can researchers validate the bioactivity of octahydro-3aH-isoindole-3a-carbonitrile derivatives?

- Methods : Perform enzyme inhibition assays (e.g., kinase targets) and molecular docking studies. For indole-carbonitriles, binding affinity to ATP pockets has been linked to substituent positioning (e.g., methyl groups enhancing hydrophobic interactions) .

- Data Analysis : Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to quantify binding constants (KD) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.